2,2'-Bisnaltrexone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
607732-61-6 |
|---|---|
Fórmula molecular |
C40H44N2O8 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
(4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C40H44N2O8/c43-25-5-7-39(47)27-15-21-13-23(31(45)33-29(21)37(39,35(25)49-33)9-11-41(27)17-19-1-2-19)24-14-22-16-28-40(48)8-6-26(44)36-38(40,30(22)34(50-36)32(24)46)10-12-42(28)18-20-3-4-20/h13-14,19-20,27-28,35-36,45-48H,1-12,15-18H2/t27-,28?,35+,36+,37+,38+,39-,40-/m1/s1 |
Clave InChI |
NGSAYZAPVYNVHK-ALNMDLHWSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=O)CC2)O)O)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=O)CC2)O)O)O |
Origen del producto |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,2 Bisnaltrexone
Established Synthetic Pathways to 2,2'-Bisnaltrexone
Established methods for synthesizing this compound primarily revolve around the direct coupling of naltrexone (B1662487) precursor molecules.
The principal method for synthesizing this compound involves the oxidative coupling of two naltrexone molecules. google.com This process facilitates the formation of a covalent bond between the phenolic rings of the precursor molecules. The reaction typically employs a catalyst and an oxidizing agent to proceed efficiently. google.com
A common approach involves using an iron-based catalyst, such as ferric bromide or ferric chloride, in sub-stoichiometric amounts. google.com The catalyst, often used at a concentration of 10 mol % or less relative to the naltrexone substrate, actively promotes the coupling. google.com An oxidizing agent, typically hydrogen peroxide, is introduced in a stoichiometric amount. google.com The role of the oxidizing agent may be to regenerate the active form of the catalyst after it is reduced during the formation of the dimer. google.com The reaction is generally conducted at room temperature over a period of one to five hours and can be monitored by high-performance liquid chromatography (HPLC). google.com This method can also be applied to N-methylnaltrexone (MNTX) to form its corresponding dimer, (R),(R)-2,2′-bis-MNTX. google.com
Table 1: Reaction Conditions for Oxidative Coupling of Naltrexone
| Parameter | Condition | Source |
|---|---|---|
| Substrate | Naltrexone | google.com |
| Catalyst | Ferric Bromide (FeBr₃) | google.com |
| Catalyst Loading | ~10 mol % | google.com |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | google.com |
| Temperature | Room Temperature | google.com |
| Reaction Time | 1.5 to 5 hours | google.com |
While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented in the provided literature, the principles of enzymatic synthesis are being applied to the production of various opioids and their derivatives. justia.com Enzymatic methods are noted for their high fidelity, where enzymes target specific substrates and residues with precision. justia.com These reactions occur under mild physiological conditions, which can prevent the degradation of molecules that might occur under the extreme conditions of some chemical syntheses. justia.com
For related nal-opioids, engineered host cells, such as the yeast Pichia pastoris, are used to express specific enzymes like cytochrome P450s, which are involved in biosynthetic pathways. justia.com This approach suggests a potential future direction for this compound synthesis, where a bespoke enzyme could be developed to catalyze the dimerization of naltrexone, potentially offering greater control and fewer impurities compared to traditional chemical methods. justia.com
Stereoselectivity in the synthesis of this compound is crucial due to the multiple chiral centers in the naltrexone molecule. A reaction that is selective for the formation of one stereoisomer over another is considered stereoselective. masterorganicchemistry.com The primary method to control the stereochemistry of the final dimer is through substrate control, starting with a stereochemically pure precursor. google.comethz.ch
For example, to synthesize the (R),(R)-2,2′-bis-MNTX isomer, the synthesis begins with (R)-MNTX that is at least 99.5% pure in its (R) configuration. google.com This high level of purity in the starting material ensures that the resulting (R),(R) dimer is the major isomer formed, with other potential isomers present only in negligible quantities. google.com This strategy exemplifies a stereoselective process where the configuration of the starting material directly dictates the configuration of the product. google.com
Enzymatic Synthesis Pathways
Novel Synthetic Route Development for this compound
The development of new synthetic routes focuses on improving efficiency, control, and sustainability.
The synthesis of this compound is an excellent example of a regioselective reaction. Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.comchemrxiv.org In the oxidative coupling of naltrexone, the bond formation occurs specifically at the C-2 position of the phenolic ring of each naltrexone unit, linking them to form the 2,2'-dimer. nih.govgoogle.com This selectivity is critical for producing the desired constitutional isomer.
Chemoselectivity, the preference for reaction with one functional group in the presence of others, is also demonstrated. slideshare.net The naltrexone molecule contains multiple functional groups, but the oxidative coupling conditions are tailored to react selectively at the phenolic hydroxyl group, leaving the ketone, ether, and tertiary amine functionalities intact during the dimerization step. google.com
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The established oxidative coupling synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry. core.ac.uknih.gov
Catalysis (Principle #9): The use of a catalytic amount of ferric bromide rather than a stoichiometric quantity is a key green feature. google.comnih.gov Catalysts are preferred because they increase reaction efficiency and are used in small amounts, reducing waste. researchgate.net
Safer Solvents and Auxiliaries (Principle #5): While the specific solvents used in the patent are standard for organic synthesis, a green chemistry approach would emphasize the use of less hazardous solvents or even solvent-free conditions where possible. mdpi.com
Waste Prevention (Principle #1): The use of hydrogen peroxide as the oxidizing agent is advantageous from a green chemistry perspective. google.com Its primary byproduct is water, which is environmentally benign, thus minimizing the generation of hazardous waste. nih.gov
Energy Efficiency (Principle #6): The fact that the coupling reaction can proceed efficiently at room temperature reduces the energy demands of the process, aligning with green chemistry's emphasis on energy efficiency. google.comnih.gov
Future development in the synthesis of this compound could further incorporate green principles by exploring recoverable catalysts, bio-based solvents, or continuous-flow reactor technologies to further minimize waste and energy consumption. nih.gov
Exploration of Chemo- and Regioselective Reactions
Derivatization Strategies for this compound Analogues
The chemical architecture of this compound offers several key sites for modification, allowing for a range of derivatization approaches to be explored. These include alterations to the phenolic hydroxyl groups, modifications of the cyclopropylmethyl substituents on the nitrogen atoms, and the introduction of various linkers to create bifunctional ligands.
Modification of Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups in this compound are prime targets for chemical modification to produce ether and ester derivatives. These modifications can significantly alter the compound's polarity, lipophilicity, and potential interactions with biological targets.
Standard synthetic methodologies can be employed for the derivatization of these phenolic groups. The Williamson ether synthesis, a well-established method, can be utilized to introduce a variety of alkyl or aryl groups. masterorganicchemistry.com This reaction typically involves the deprotonation of the phenolic hydroxyl groups with a suitable base, such as sodium hydride, to form the corresponding phenoxides. These nucleophilic phenoxides can then react with a range of alkyl halides to yield the desired ether derivatives. The general scheme for this transformation involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.com
Esterification of the phenolic hydroxyls can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, modern catalytic methods for the reduction of esters to ethers could potentially be adapted, offering milder reaction conditions and compatibility with a wider range of functional groups. arkat-usa.orgresearchgate.net
The introduction of different functional groups through these ether and ester linkages can modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogues. For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains could enhance water solubility and alter the pharmacokinetic profile.
Table 1: Hypothetical Ether and Ester Derivatives of this compound
| Derivative Name | Modifying Group | Linkage Type | Potential Property Change |
| 2,2'-Bis(O-methyl-naltrexone) | Methyl | Ether | Increased lipophilicity |
| 2,2'-Bis(O-acetyl-naltrexone) | Acetyl | Ester | Altered metabolic stability |
| 2,2'-Bis(O-benzoyl-naltrexone) | Benzoyl | Ester | Enhanced steric bulk |
| 2,2'-Bis(O-PEG₂-naltrexone) | Diethylene glycol | Ether | Increased hydrophilicity |
Structural Alterations on the Cyclopropylmethyl Moiety
The N-cyclopropylmethyl groups are crucial for the antagonist activity of naltrexone and, by extension, are significant features of this compound. Modification of these moieties can lead to analogues with altered receptor binding affinities and selectivities.
A key synthetic strategy for modifying this position is N-dealkylation followed by N-realkylation. The N-cyclopropylmethyl group can be removed to yield the corresponding secondary amine, nor-2,2'-bisnaltrexone. This demethylation can be challenging, but methods developed for related morphinan (B1239233) alkaloids, such as electrochemical N-demethylation, could potentially be applied. acs.org This process involves an anodic oxidative intramolecular cyclization followed by hydrolysis. acs.org
Once the secondary amine is obtained, a variety of alkyl groups can be introduced via N-alkylation with different alkyl halides or through reductive amination with aldehydes or ketones. This allows for the synthesis of a diverse array of analogues with varying N-substituents, which could modulate the pharmacological activity from antagonist to partial agonist or even full agonist. For example, replacing the cyclopropylmethyl group with a methyl group, as in the case of (R),(R)-2,2'-bis-methylnaltrexone, has been documented. wikipedia.org The conformational flexibility of the N-substituent is known to influence the biological activity of morphinan-based ligands. researchgate.net
Table 2: Potential Analogues from Modification of the Cyclopropylmethyl Moiety
| Derivative Name | N-Substituent | Synthetic Strategy | Potential Pharmacological Impact |
| Nor-2,2'-bisnaltrexone | -H | N-dealkylation | Precursor for further derivatization |
| 2,2'-Bis(N-methyl-nor-naltrexone) | -CH₃ | N-alkylation | Altered receptor affinity/efficacy |
| 2,2'-Bis(N-allyl-nor-naltrexone) | -CH₂CH=CH₂ | N-alkylation | Potential shift towards agonism |
| 2,2'-Bis(N-phenethyl-nor-naltrexone) | -CH₂CH₂Ph | N-alkylation | Exploration of extended binding pockets |
Introduction of Bridging Linkers and Bifunctional Ligands
The dimeric nature of this compound makes it an ideal scaffold for the development of bivalent or bifunctional ligands. By introducing a flexible or rigid linker between the two naltrexone units, it is possible to create molecules that can simultaneously interact with two receptor binding sites, potentially leading to enhanced affinity and selectivity.
The synthesis of such bridged analogues would involve the strategic introduction of reactive functional groups onto the this compound core, which can then be coupled with a bifunctional linker. Polyethylene glycol (PEG) linkers are commonly used for this purpose due to their biocompatibility, hydrophilicity, and availability in various lengths. nih.govgoogle.com.pgsigmaaldrich.com The synthesis of heterobifunctional PEGs with diverse reactive ends, such as azide, amine, and thiol groups, provides a versatile toolkit for conjugation chemistry. mdpi.com
The linker could be attached to various positions on the this compound molecule, such as the phenolic hydroxyl groups or modified N-substituents. For example, the phenolic hydroxyls could be derivatized with a linker containing terminal functional groups suitable for click chemistry or other efficient coupling reactions. The length and composition of the linker are critical parameters that can be optimized to achieve the desired distance and orientation for bivalent binding.
Table 3: Examples of Bridged this compound Analogues
| Linker Type | Attachment Point | Linker Length (atoms) | Potential Application |
| Polyethylene Glycol (PEG) | Phenolic Hydroxyls | 10-30 | Probing receptor dimerization |
| Alkyl Chain | Modified N-Substituent | 5-15 | Creating ligands with defined spacing |
| Rigid Aromatic Spacer | Phenolic Hydroxyls | 8-12 | Constraining conformational flexibility |
| Peptide Linker | Modified N-Substituent | Variable | Introducing specific biological recognition motifs |
Molecular Pharmacology and Receptor Interaction Profiles of 2,2 Bisnaltrexone
Opioid Receptor Binding Affinities and Selectivities
No experimental data from radioligand binding assays or other affinity studies are available for 2,2'-Bisnaltrexone. Consequently, its binding affinities (Kᵢ values) and selectivity for the different opioid receptors are unknown.
Mu-Opioid Receptor (MOR) Interactions
There is no information regarding the binding affinity or functional activity (agonist, antagonist, or allosteric modulator) of this compound at the mu-opioid receptor.
Delta-Opioid Receptor (DOR) Interactions
The interaction profile of this compound with the delta-opioid receptor has not been characterized in the scientific literature.
Kappa-Opioid Receptor (KOR) Interactions
There are no published studies detailing the binding affinity or functional effects of this compound at the kappa-opioid receptor.
Nociceptin (B549756) Opioid Receptor (NOPR) Evaluation
No research has been found that evaluates the activity of this compound at the nociceptin opioid receptor.
Allosteric Modulation and Biased Agonism/Antagonism of Opioid Receptors
The concepts of allosteric modulation and biased agonism are critical in modern pharmacology for developing drugs with more specific effects. mdpi.com However, no studies have been conducted to determine if this compound exhibits these properties at any opioid receptor.
G-Protein Coupling Bias
There is no information available from functional assays, such as GTPγS binding or BRET/FRET-based sensors, to assess the G-protein coupling bias of this compound. It is unknown whether it preferentially activates G-protein signaling pathways over β-arrestin pathways at any opioid receptor. nih.gov
Beta-Arrestin Recruitment Profiles
As of the current scientific record, no studies have been published that specifically investigate the β-arrestin recruitment profile of this compound. Research into whether this dimeric compound acts as an antagonist or a biased agonist at opioid or other receptors by measuring its influence on β-arrestin 1 and β-arrestin 2 recruitment has not been documented.
Other Intracellular Signaling Cascades (e.g., MAPK, cAMP)
GPCR activation initiates a variety of intracellular signaling cascades to transmit extracellular signals into cellular responses. Two of the most prominent pathways are the cyclic adenosine (B11128) monophosphate (cAMP) and the mitogen-activated protein kinase (MAPK) pathways.
cAMP Signaling: This pathway is typically modulated by Gαs (stimulatory) or Gαi (inhibitory) proteins. Activation of adenylyl cyclase by Gαs leads to an increase in intracellular cAMP, while its inhibition by Gαi leads to a decrease. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates numerous downstream targets.
MAPK Signaling: This cascade involves a series of protein kinases that phosphorylate and activate one another. Key MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.gov These pathways regulate fundamental cellular processes like gene expression, cell proliferation, differentiation, and apoptosis. nih.gov Crosstalk between the cAMP and MAPK pathways is extensive and can be either synergistic or antagonistic depending on the cell type and context. nih.gov Furthermore, β-arrestin can act as a scaffold to activate the ERK pathway, linking GPCRs to MAPK signaling independently of G proteins. nih.gov
There is currently no published research detailing the specific effects of this compound on the cAMP or MAPK signaling cascades. The pharmacological activity of its parent compound, naltrexone (B1662487), is primarily characterized by its antagonism at opioid receptors, which are known to couple to Gαi proteins and subsequently inhibit cAMP production. wikipedia.org However, the influence of the dimeric this compound on these and other intracellular pathways remains to be elucidated.
Receptor Trafficking and Internalization Mechanisms
Receptor trafficking, particularly endocytosis or internalization, is a fundamental mechanism for modulating the number of receptors at the cell surface, thereby controlling the strength and duration of cellular signaling. numberanalytics.com For many GPCRs, agonist-induced internalization is mediated by β-arrestins, which link the receptor to the endocytic machinery, often involving clathrin-coated pits. uniprot.orgnih.gov Following internalization, receptors are trafficked to endosomes, from where they can either be recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (down-regulation). numberanalytics.comresearchgate.net The specific pathway taken can be influenced by the ligand, the receptor, and the cellular environment. mdpi.com
Specific studies on the effects of this compound on the trafficking and internalization of opioid receptors or any other receptor type have not been reported in the scientific literature. Therefore, it is unknown whether this compound promotes or inhibits receptor internalization or how it might influence receptor recycling and down-regulation.
Interactions with Non-Opioid Receptors and Off-Target Binding Profiles (e.g., TLR4)
While the primary targets of naltrexone are opioid receptors, research has revealed that some opioids and their antagonists can interact with non-opioid targets, most notably Toll-like receptor 4 (TLR4). TLR4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, triggering inflammatory responses. embopress.org
Studies have shown that the opioid-inactive (+)-isomers of naltrexone and naloxone (B1662785) act as TLR4 antagonists. researchgate.net They appear to exert their effects by targeting the myeloid differentiation protein 2 (MD-2), an accessory protein that is essential for TLR4 activation by LPS. nih.govrndsystems.com By binding to the hydrophobic pocket of MD-2, these compounds can block LPS-induced TLR4 signaling. nih.gov This interaction inhibits the TRIF-IRF3 signaling axis downstream of TLR4 but does not appear to affect NF-κB or MAPK activation. researchgate.net
Given that this compound is a dimer of naltrexone, it is plausible that it may also interact with the TLR4/MD-2 complex. However, no direct experimental studies have been published to confirm this interaction or to determine its binding affinity and functional consequences. The off-target binding profile of this compound remains uncharacterized.
Table 1: Investigated TLR4 Activity of Naltrexone and Its Isomers This table summarizes findings for related compounds, as no direct data for this compound is available.
| Compound | Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| (+)-Naltrexone | TLR4/MD-2 | Antagonist; Binds to hydrophobic pocket of MD-2 | Blocks LPS-induced signaling; Inhibits TRIF-IRF3 axis | researchgate.net, nih.gov |
| (+)-Naloxone | TLR4/MD-2 | Antagonist | Blocks LPS-induced signaling; Inhibits TRIF-IRF3 axis | researchgate.net |
Computational Modeling of Ligand-Receptor Interactions
Computational modeling provides powerful tools for predicting and analyzing the interactions between a ligand, such as this compound, and its potential receptor targets at a molecular level. These in silico methods can offer insights into binding modes, affinity, and the structural basis of pharmacological activity, guiding further experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on predicted binding affinity. This method is instrumental in virtual screening and in hypothesizing the structural determinants of ligand-receptor interactions.
To date, no molecular docking studies specifically investigating the interaction of this compound with opioid receptors, TLR4, or other potential targets have been published. Such studies would be valuable for understanding how the dimeric structure might simultaneously engage with one or more binding sites.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. embopress.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of a ligand-receptor complex, providing insights into its stability, conformational changes, and the thermodynamics of binding. nih.gov
As with molecular docking, there are no published molecular dynamics simulations involving this compound. MD simulations could elucidate the flexibility of the dimer and its linker, the stability of its binding pose within a receptor, and the dynamic nature of its interactions, which are critical for a complete understanding of its pharmacological profile.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C40H44N2O8 | nih.gov |
| Molecular Weight | 680.8 g/mol | nih.gov |
| XLogP3-AA | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 10 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
Compound Reference Table
Binding Free Energy Calculations
The determination of binding free energy is a critical computational method for predicting the affinity of a ligand for its receptor. This approach provides a quantitative estimate of the binding strength, which is essential for understanding the molecular interactions that govern the formation of a ligand-receptor complex. While specific binding free energy calculations for this compound are not extensively documented in publicly available literature, the methodologies applied to its parent compound, naltrexone, and its derivatives offer significant insights into the probable energetic landscape of its interaction with opioid receptors.
Computational techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to calculate the binding free energy of ligands to their target proteins. For instance, studies on naltrexone's interaction with the human mu-opioid receptor (hMOR) have utilized this method to dissect the energetic contributions to binding. nih.gov These calculations typically follow extensive molecular dynamics (MD) simulations, which model the dynamic behavior of the ligand-receptor complex in a simulated physiological environment, such as a solvated phospholipid bilayer. nih.gov
The binding free energy (ΔG_bind) is calculated by considering the changes in molecular mechanics energy, solvation free energy, and entropy upon ligand binding. The equation is generally expressed as:
ΔG_bind = ΔE_molecular mechanics + ΔG_solvation - TΔS
Where:
ΔE_molecular mechanics includes the internal energy of the ligand and protein, as well as the van der Waals and electrostatic interactions between them.
ΔG_solvation represents the change in the energy of interaction with the solvent, often calculated using models like the Generalized Born (GB) or Poisson-Boltzmann (PB) methods, combined with a surface area term (SA) to account for nonpolar contributions.
TΔS is the change in conformational entropy upon binding, which is computationally demanding to calculate and sometimes omitted in relative energy comparisons.
In a representative study on naltrexone and its metabolites binding to the hMOR, the binding free energies were calculated using the MM/GBSA approach over thousands of conformations extracted from MD simulations. nih.gov The results revealed the specific amino acid residues that contribute most significantly to the binding affinity. nih.gov For naltrexone, key interactions were identified with residues in the transmembrane helices TM2, TM3, H6, and TM7 of the mu-opioid receptor. nih.gov
Table 1: Illustrative Binding Free Energy Components for Naltrexone at the Human Mu-Opioid Receptor
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | Data not available |
| Electrostatic Energy | Data not available |
| Solvation Free Energy | Data not available |
| Total Binding Free Energy (ΔG_bind) | Data not available |
Note: Specific numerical values from proprietary or non-public studies on this compound are not available. The table illustrates the type of data generated from such calculations, based on studies of the parent compound, naltrexone. A 2022 study on naltrexone and its metabolites did calculate these values for those compounds. nih.gov
Given that this compound is a dimer of naltrexone, its binding mode and associated free energy would be considerably more complex to model. The two naltrexone moieties could potentially interact with the receptor in a bivalent manner or one moiety could bind to the primary orthosteric site while the other interacts with a secondary or allosteric site, or even with an adjacent receptor in a dimerized receptor complex. Each of these scenarios would result in a distinct binding free energy profile. The increased size and number of rotatable bonds in this compound would also lead to a greater entropic penalty upon binding compared to a single naltrexone molecule.
The development of more accurate force fields and enhanced sampling techniques in MD simulations continues to improve the predictive power of binding free energy calculations. wustl.edu For a molecule like this compound, such advanced computational studies would be invaluable in elucidating its precise mechanism of action and its interaction profile with opioid receptors.
Structure Activity Relationship Sar Studies of 2,2 Bisnaltrexone and Its Derivatives
Elucidation of Pharmacophoric Requirements for Opioid Receptor Activity
In bivalent ligands derived from naltrexone (B1662487) or the related naltrexamine, these core units are considered the "message" that confers affinity for the opioid receptors. nih.gov The design of these dimeric compounds involves linking two of these "message" units. The resulting pharmacological profile is then modulated by the nature and length of the linker, as well as the point of attachment to the naltrexone scaffold. nih.govannualreviews.org
For a bivalent ligand to be effective, both naltrexone-derived pharmacophores must be oriented correctly to interact with the receptor or receptors. ebi.ac.uk Studies on related bivalent antagonists suggest that for κ-receptor selectivity, the orientation of the second pharmacophore, which functions as an "address" to a specific recognition subsite, is critical. ebi.ac.uknih.gov This "message-address" concept, initially developed for peptide opioids, has been successfully applied to understand the activity of non-peptide ligands like naltrexone derivatives. The concept posits that while the core pharmacophore (the "message") ensures binding, an additional molecular component (the "address") fine-tunes the interaction to confer receptor selectivity.
Impact of Dimeric Linkage on Receptor Selectivity and Efficacy
The dimeric linkage is a critical determinant of the pharmacological profile of bivalent ligands, influencing both receptor selectivity and efficacy (whether the compound acts as an agonist or antagonist). The length, rigidity, and chemical nature of the spacer connecting the two naltrexone units dictate how the molecule can interact with one or more receptors. annualreviews.orgnih.gov
Research on naltrexamine-based bivalent ligands with varying spacer lengths has demonstrated that antagonist potency is highly dependent on the spacer. For instance, in a series with a succinyl-bis-oligoglycine spacer, the antagonist potency at the μ-receptor was greatest with the shortest spacer (a succinyl group), showing a 60-fold enhancement compared to the monovalent analogue. nih.gov In contrast, a different structure-activity relationship was observed for agonist bivalent ligands, where longer spacers were required for maximal potency. nih.gov
The rigidity of the linker also plays a crucial role. A study comparing naltrexamine dimers linked by a flexible succinyl group versus a more rigid fumaryl (B14642384) group revealed significant differences in κ-receptor interaction. nih.gov The conformationally restricted fumaryl linker required a longer spacer length to achieve peak κ-antagonist potency, suggesting that the rigid, short spacer prevented the two pharmacophores from effectively interacting with the κ-receptor system simultaneously. nih.gov As the spacer was lengthened and flexibility increased, this simultaneous occupation was facilitated. nih.gov
In the specific case of 2,2'-Bisnaltrexone, the linkage is a direct carbon-carbon bond between the C2 positions of the two naltrexone molecules. This creates a very short and rigid linkage. While specific efficacy data for this compound is not extensively detailed in the available literature, studies on other 2-substituted morphinans indicate that creating bivalent ligands bridged at this position can lead to significantly higher affinities compared to their monovalent counterparts. researchgate.net The nature of this direct linkage would be expected to produce a distinct profile of receptor selectivity and efficacy compared to dimers with more flexible and longer spacers.
| Compound Type | Linker Characteristics | Impact on Activity |
| Naltrexamine Dimer | Short, flexible (succinyl) | 60x increase in μ-antagonist potency nih.gov |
| Naltrexamine Dimer | Long, flexible (succinyl-diglycyl) | Peak agonist potency nih.gov |
| Naltrexamine Dimer | Short, rigid (fumaryl) | Reduced κ-antagonist potency nih.gov |
| Naltrexamine Dimer | Long, rigid (fumaryl-diglycyl) | Increased κ-antagonist potency nih.gov |
| 2-Substituted Morphinan (B1239233) Dimer | Various linkages | Higher affinity than monovalent versions researchgate.net |
Conformational Analysis and its Relationship to Binding and Signaling
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a drug molecule like this compound, its three-dimensional shape is paramount for it to fit into the binding pocket of an opioid receptor and elicit a biological response. researchgate.netmdpi.com
The naltrexone molecule itself has a rigid fused-ring system, with the primary conformational variability found in the N-cyclopropylmethyl group. researchgate.net The orientation of this group can be influenced by whether the nitrogen atom is protonated, which is the expected state at physiological pH. researchgate.net
In bivalent ligands, the conformation is further complicated by the nature of the linker. The linker dictates the possible spatial orientations of the two naltrexone units relative to each other. For this compound, the direct C2-C2' bond severely restricts the molecule's flexibility. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, but it also demands that the fixed conformation is complementary to the receptor's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models generate mathematical equations that can help predict the activity of new molecules and provide insight into the structural features that are important for receptor interaction.
For morphinan-based ligands, including naltrexone derivatives, QSAR models have been developed to understand their interactions with opioid receptors. nih.gov These studies often use a range of descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive model. For instance, a QSAR study on a series of aminomorphinan derivatives with dual μ- and κ-agonist activity was performed to understand the structural requirements for this specific profile. researchgate.net
While a specific QSAR model for this compound was not found in the search results, the feasibility of such an approach has been demonstrated for related compounds. A study on a large dataset of naltrindole (B39905) and naltrexone analogues showed that pooling data from different sources could yield statistically significant and predictive models using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. Such models can help rationalize the steric and electrostatic interactions that govern ligand binding and selectivity. Applying these computational techniques to a series of C-C linked dimers like this compound could elucidate the key structural determinants for their activity at the μ, δ, and κ receptors.
Stereochemical Influences on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the pharmacology of opioid ligands, as the receptors themselves are chiral and exhibit stereoselective binding. nih.gov Opioid receptors typically show a strong preference for the (-)-enantiomer of morphinan-based drugs. nih.gov For example, (-)-naltrexone is a potent opioid receptor antagonist, whereas its "unnatural" enantiomer, (+)-naltrexone, is significantly less active at opioid receptors but shows activity at other targets like Toll-like receptor 4 (TLR4). nih.govnih.gov
In bivalent ligands composed of two naltrexone units, the stereochemistry of each unit is paramount. This is powerfully illustrated by studies on norbinaltorphimine (B1679850) (nor-BNI). (-)-nor-BNI, which is composed of two (-)-naltrexone-derived pharmacophores, is a potent κ-opioid receptor antagonist. nih.gov In contrast, (+)-nor-BNI, made from two (+)-naltrexone units, is inactive at opioid receptors. nih.gov A "meso" form, containing one (-)- and one (+)-pharmacophore, was found to retain substantial κ-antagonist selectivity, suggesting that only one correctly oriented pharmacophore is required for this effect, with the second unit contributing to the selectivity profile.
This compound is typically synthesized from standard (-)-naltrexone, meaning both chiral halves of the dimer possess the natural stereochemistry required for opioid receptor activity. The stereochemical configuration of the fused ring system in each naltrexone unit is fixed and essential for high-affinity binding. Any alteration in this stereochemistry would be expected to dramatically reduce or abolish its activity as an opioid ligand.
Preclinical Mechanistic Studies of 2,2 Bisnaltrexone
In Vivo Pharmacological Characterization in Animal Models
A critical step in preclinical development is to confirm that a drug administered peripherally can cross the blood-brain barrier and bind to its intended target in the brain researchgate.net. Receptor occupancy (RO) studies measure the percentage of target receptors that are bound by a drug at a given dose nih.gov. This is often accomplished by administering the test compound (e.g., 2,2'-Bisnaltrexone) to rodents, followed by a tracer molecule that binds to the same receptor. The displacement of the tracer is then quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or non-invasive imaging such as Positron Emission Tomography (PET) researchgate.netnih.gov. Such studies are crucial for establishing a relationship between drug dosage, target engagement, and the observed behavioral or physiological effects colorado.edu.
To determine the functional consequences of receptor engagement, compounds are tested in animal models of specific physiological or disease states. Given that this compound is related to naltrexone (B1662487), it would likely be evaluated in models of pain and reward.
Pain Perception: Standard models like the hot-plate or tail-flick test would be used to see if this compound has any analgesic properties or if it can block the analgesic effects of opioids europa.eunih.gov. Models of chronic or neuropathic pain would provide further insight into its potential therapeutic applications nih.gov.
Reward Pathways: The mesolimbic dopamine (B1211576) system, often called the brain's reward pathway, is central to the reinforcing effects of drugs of abuse wikipedia.orgcolorado.edu. To test if this compound modulates this pathway, researchers could use models such as conditioned place preference or intracranial self-stimulation. Functional magnetic resonance imaging (fMRI) in animal models could also visualize how the compound affects activity in reward-related brain regions like the ventral tegmental area and nucleus accumbens nih.govnih.gov.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naltrexone |
| Naloxone (B1662785) |
Comparative Pharmacodynamics with Naltrexone and other Opioid Ligands
The pharmacodynamic profile of this compound, a dimeric form of naltrexone, is not extensively documented in publicly available preclinical research, as it is often considered an impurity of naltrexone preparations. drugbank.comguidetopharmacology.org However, by examining the well-established pharmacodynamics of its parent compound, naltrexone, and considering the principles of bivalent ligand pharmacology, a theoretical profile for this compound can be postulated.
Naltrexone is a potent and competitive antagonist at the mu-opioid receptor (MOR), and to a lesser extent at the kappa- (KOR) and delta-opioid receptors (DOR). nih.govnih.gov Its primary clinical utility lies in blocking the effects of exogenous opioids and reducing alcohol craving. nih.gov Naltrexone itself does not possess intrinsic agonist activity; however, under certain conditions, such as after prolonged exposure to an opioid agonist, it can act as an inverse agonist, reducing the basal signaling activity of the receptor. aai.org
Bivalent ligands are molecules that contain two pharmacophores (in this case, two naltrexone units) connected by a spacer. This structure allows them to potentially interact with two receptor binding sites simultaneously. This can lead to altered pharmacodynamics compared to their monomeric counterparts, including increased affinity, selectivity, and in some cases, a change in functional activity. The design of bivalent ligands is a strategy used to probe the existence and functional relevance of receptor dimers or oligomers.
For this compound, being a homodimer of naltrexone, it is hypothesized that it would also act as an opioid receptor antagonist. The presence of two naltrexone pharmacophores could potentially lead to an increased affinity for opioid receptors, particularly if it can bridge two adjacent receptor protomers within a dimer. The selectivity profile (mu vs. kappa vs. delta) would depend on the spatial arrangement of the receptors it interacts with and the conformational constraints imposed by the linkage between the two naltrexone molecules. Studies on other bivalent ligands derived from naltrexamine have shown that the length and conformational flexibility of the spacer are critical determinants of antagonist potency at mu and kappa receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| Naltrexone | 0.23 ± 0.05 | 38 ± 3 | 0.25 ± 0.02 | |
| This compound | Data not available | Data not available | Data not available | N/A |
| Butorphan-Naltrexone Bivalent Ligand (7) | 0.19 ± 0.01 | 10 ± 1 | 0.14 ± 0.01 |
This table is interactive. Click on the headers to sort the data.
It is important to note that the actual pharmacodynamic profile of this compound can only be confirmed through direct experimental evaluation.
Investigation of Receptor Heterodimerization and Cross-Talk
The concept of G protein-coupled receptor (GPCR) dimerization, including opioid receptors, has become a significant area of research, as it introduces another layer of complexity and potential for therapeutic targeting. Opioid receptors can form both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR, DOR-KOR). The formation of these receptor complexes can modulate the pharmacological properties of the involved receptors, including ligand binding, signaling, and trafficking.
Receptor cross-talk is a phenomenon where the activation of one receptor influences the function of another. In the context of opioid receptor heterodimers, this can manifest as one receptor allosterically modulating the other. For instance, studies have suggested that in splenocytes, there is a feedback interaction between mu and delta opioid receptors, which can be disrupted by naltrexone. This cross-talk can have significant physiological and pathological implications.
Bivalent ligands are valuable tools for investigating receptor dimerization. By bridging the binding sites of two receptor protomers, they can provide evidence for the existence of dimers and help to elucidate their functional roles. A bivalent ligand with high affinity and selectivity for a specific dimer could serve as a unique pharmacological probe.
While there are no specific studies on the use of this compound to investigate receptor heterodimerization, its structure as a naltrexone homodimer makes it a potential candidate for studying opioid receptor homodimers, such as MOR-MOR or KOR-KOR dimers. The fixed distance and orientation between the two naltrexone pharmacophores in this compound would dictate its ability to bind to such homodimers. If the spatial arrangement of the two naltrexone units is compatible with the arrangement of the binding pockets in a receptor dimer, this compound could exhibit enhanced affinity or selectivity for that dimer compared to monomeric naltrexone.
Furthermore, bivalent ligands can help to differentiate between different oligomeric receptor populations. For example, a study on bivalent ligands with naltrexamine pharmacophores suggested that differences in spacer length requirements for peak antagonist potency at mu versus kappa receptors could reflect differences in the organization of these receptor systems. A systematic pharmacological characterization of this compound, if undertaken, could therefore provide insights into the structure and function of opioid receptor homodimers in various tissues.
Analytical Methodologies for 2,2 Bisnaltrexone Characterization and Quantification
Chromatographic Techniques (HPLC, GC-MS) for Purity and Identity
Chromatographic methods are indispensable for separating 2,2'-Bisnaltrexone from Naltrexone (B1662487) and other related substances, thereby allowing for its accurate identification and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. lgcstandards.com HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. jpmsonline.com For a complex molecule like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity is often determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram. Commercial reference standards for this compound are often certified with a purity of greater than 95%, as determined by HPLC. lgcstandards.com In the quality control of Naltrexone Hydrochloride, HPLC is used to limit impurities, with specific maximum allowable levels set for related compounds, including this compound. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com While HPLC is more common for large, polar molecules like this compound, GC-MS could be applied if the analyte is derivatized to increase its volatility. shimadzu.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which provides mass information that aids in identification. lgcstandards.com The choice between HPLC and GC-MS depends on the analyte's properties and the specific requirements of the analysis. researchgate.net
| Parameter | Method | Reported Value/Limit | Source |
| Purity | HPLC | >95% | LGC Standards lgcstandards.com |
| Maximum Limit in Naltrexone HCl | HPLC | 0.50% w/w | Mallinckrodt amazonaws.com |
| Analyzed Value in Naltrexone HCl Lot | HPLC | <0.04% w/w | Mallinckrodt amazonaws.com |
Spectroscopic Methods (NMR, Mass Spectrometry, IR) for Structural Elucidation
Spectroscopic techniques are crucial for elucidating the complex molecular structure of this compound. noramco.com These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Mass Spectrometry (MS) provides the mass-to-charge ratio of the molecule, which is fundamental for confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the accurate mass with enough precision to help deduce the molecular formula. libretexts.org The exact mass of this compound has been calculated as 680.30976637 Da, corresponding to the molecular formula C₄₀H₄₄N₂O₈. nih.gov Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's substructures. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. springernature.com ¹H-NMR and ¹³C-NMR spectra reveal the chemical environment of the hydrogen and carbon atoms, respectively. azooptics.com For a complex structure like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between atoms and definitively assign the structure. libretexts.orgslideshare.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different types of chemical bonds. pressbooks.pub For this compound, IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH), ketone (C=O), ether (C-O-C), and amine functional groups, consistent with its structure derived from two naltrexone units.
| Property | Data | Source |
| Molecular Formula | C₄₀H₄₄N₂O₈ | LGC Standards lgcstandards.com, PubChem nih.gov |
| Molecular Weight | 680.79 g/mol | LGC Standards lgcstandards.com, PubChem nih.gov |
| Monoisotopic Mass | 680.30976637 Da | PubChem nih.gov |
| IUPAC Name | (4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one | LGC Standards lgcstandards.com |
Advanced Detection and Quantification in Biological Matrices (non-human, research context)
In a research setting, detecting and quantifying impurities like this compound in non-human biological matrices (e.g., plasma, tissue homogenates) is essential for metabolic and pharmacokinetic studies. These analyses typically require highly sensitive and selective methods due to the complexity of the matrix and the low concentrations of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov A typical workflow involves:
Sample Preparation: Extraction of the analyte from the biological matrix using methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
LC Separation: The extract is injected into an HPLC system to chromatographically separate the analyte of interest from other components.
MS/MS Detection: The analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. In MS/MS, a specific parent ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low levels.
Developing a robust LC-MS/MS method for this compound would involve optimizing chromatographic conditions and mass spectrometric parameters (such as parent and product ions, collision energy) to achieve the required sensitivity and accuracy for research applications.
Chiral Separation and Enantiomeric Purity Assessment
The structure of this compound is inherently complex, possessing multiple stereocenters. nih.govlgcstandards.com The dimerization of two naltrexone molecules can potentially result in the formation of several diastereomers. Since different stereoisomers of a compound can have different biological activities, the ability to separate and assess the purity of a single desired isomer is critically important. eijppr.comlibretexts.org
Chiral separation is the process of resolving a mixture of stereoisomers. libretexts.org For compounds like this compound, this is most commonly achieved using chiral chromatography. researchgate.netchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus, separation. eijppr.com
The key approaches include:
Chiral HPLC: This is the most widely used method for enantiomeric separation. researchgate.net Columns with various types of CSPs (e.g., polysaccharide-based, Pirkle-type, protein-based) are commercially available, and the selection depends on the specific molecule being analyzed. eijppr.com
Supercritical Fluid Chromatography (SFC): SFC with chiral columns is another effective technique that often provides faster separations and is considered a "greener" alternative to HPLC.
The goal of enantiomeric purity assessment is to quantify the amount of the desired stereoisomer relative to all other stereoisomers. This is crucial for ensuring that a reference standard or a substance used in research consists of a single, well-characterized stereoisomer. The development of a chiral separation method for this compound would be a necessary step for the complete characterization of any specific isomer.
Early Stage Drug Discovery Considerations and Future Research Directions
Lead Optimization Strategies Based on SAR Insights
The development of 2,2'-Bisnaltrexone from a mere impurity into a lead compound would necessitate extensive lead optimization guided by structure-activity relationship (SAR) insights. The core principle of lead optimization is to systematically modify a molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. noramco.commdpi.com For bivalent ligands, the nature of the spacer linking the two pharmacophores is a critical determinant of activity. nih.govsemanticscholar.org
In this compound, the "spacer" is a direct covalent bond between the C2 positions of the two naltrexone (B1662487) molecules. Optimization strategies would focus on modifying this linkage and the pharmacophores themselves.
Key Optimization Strategies:
Spacer Modification: The primary strategy would be to synthesize analogues with defined spacers of varying lengths and flexibility between the two naltrexone units. grantome.comnih.gov This would allow for fine-tuning the molecule's ability to bridge the distance between binding sites on different receptor dimer configurations (e.g., MOR-MOR vs. MOR-DOR), thereby engineering selectivity.
Heterodimeric Ligand Design: A more advanced strategy involves creating asymmetrical dimers. One of the naltrexone pharmacophores could be chemically modified or replaced entirely to interact with a different receptor type. For example, linking a naltrexone moiety (MOR/KOR antagonist) to a selective DOR antagonist could produce a ligand highly specific for MOR-DOR or KOR-DOR heterodimers. semanticscholar.org
Scaffold Orientation: The three-dimensional orientation of the two naltrexone units is crucial. SAR studies on other bivalent antagonists have shown that the proper orientation of the pharmacophores is essential for selective recognition at specific receptors, such as the KOR. nih.gov Optimization would involve synthesizing constrained analogues to lock the molecule into a conformation that favors binding to a desired receptor complex over others.
| Optimization Strategy | Structural Modification | Anticipated Outcome | Rationale |
|---|---|---|---|
| Spacer Modification | Insertion of flexible (e.g., polyethylene (B3416737) glycol) or rigid (e.g., alkyl) linkers of varying lengths between the two naltrexone units. | Modulation of binding affinity and selectivity for different opioid receptor dimer subtypes. | The distance and geometry between binding sites differ for various receptor dimers (e.g., MOR-MOR, MOR-DOR). nih.govsemanticscholar.org |
| Heterodimeric Design | Replacing one naltrexone moiety with a pharmacophore selective for a different receptor (e.g., a selective DOR antagonist like naltrindole). | Creation of a highly selective ligand for a specific heterodimer (e.g., MOR-DOR). | Targets unique pharmacological properties of heterodimers not present in homodimers or monomers. mdpi.comacs.org |
| Conformational Constraint | Introducing cyclic structures or rigid linkers to restrict the rotation and orientation of the two naltrexone units. | Increased selectivity and potency by reducing the entropic penalty of binding and favoring an optimal binding conformation. | Proper spatial orientation of the pharmacophore is critical for high-affinity interaction with the target receptor. nih.gov |
Development of this compound as a Research Tool
Currently, the most established application of this compound is as a specialized research and analytical tool. noramco.comlgcstandards.com It is identified as a known impurity (Impurity D) in the European Pharmacopoeia monograph for naltrexone. synzeal.com As such, its primary role is that of an analytical reference standard for quality control during the manufacture of pharmaceutical-grade naltrexone. noramco.com
Manufacturers of naltrexone and regulatory bodies require well-characterized reference standards of potential impurities to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC). noramco.com These methods are used to detect, identify, and quantify impurities in batches of the active pharmaceutical ingredient (API), ensuring the final drug product meets stringent purity and safety standards. The availability of pure this compound allows for the precise calibration of these analytical instruments. noramco.comsynzeal.com
Beyond its use as an impurity standard, its potential as a bivalent ligand makes it a valuable pharmacological tool for basic research. It can be used to investigate the fundamental biology of opioid receptor dimerization and function, helping to elucidate the roles these complexes play in the central nervous system. grantome.commdpi.com
Epigenetic Modulation of Opioid Receptors and this compound Effects
Epigenetics refers to modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. nih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. frontiersin.org The expression of opioid receptor genes is known to be under tight epigenetic control, and this regulation can be altered by chronic exposure to drugs, including opioid antagonists. nih.govfrontiersin.orgmdpi.com
Studies have shown that chronic administration of opioid agonists can lead to changes in the DNA methylation patterns in the promoter regions of opioid receptor genes, often leading to their downregulation. frontiersin.org Conversely, opioid antagonists can also influence this epigenetic landscape. For example, chronic naltrexone treatment has been shown to differentially regulate MOR and DOR expression in splenocytes, an effect linked to receptor feedback mechanisms. aai.orgnih.gov Furthermore, epigenetic factors have been implicated in the long-term adaptations seen with opioid use, such as opioid-induced hyperalgesia. d-nb.info
The specific epigenetic effects of this compound have not yet been investigated. However, given that its dimeric structure may lead to unique interactions with receptor complexes, it is plausible that it could induce a distinct epigenetic signature compared to monomeric naltrexone. Future research should aim to answer key questions:
Does chronic exposure to this compound alter the DNA methylation or histone acetylation status of MOR, KOR, or DOR gene promoters?
Are the epigenetic effects of this compound different in cells expressing receptor monomers versus those expressing receptor dimers?
Could this compound be used as a tool to epigenetically modulate specific receptor populations, potentially offering a novel therapeutic approach?
Investigating these questions would provide deeper insight into the compound's long-term effects and its potential for development.
Potential for Prodrug Strategies and Targeted Delivery Systems
The development of any new chemical entity into a viable therapeutic requires consideration of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Prodrug strategies and advanced delivery systems are two key approaches to optimize these characteristics. nih.govorientjchem.org
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. researchgate.net This approach is often used to improve properties like solubility, stability, or oral bioavailability, and to reduce side effects. orientjchem.org this compound, with its four free hydroxyl groups (two phenolic, two tertiary alcoholic), is an excellent candidate for prodrug design. These hydroxyl groups can be chemically modified, for instance, by esterification to create more lipophilic derivatives. Such modifications could enhance its ability to cross biological membranes, such as the blood-brain barrier, or alter its metabolic profile. nih.gov
Targeted delivery systems aim to concentrate a drug in a specific tissue or organ, increasing its efficacy while minimizing systemic exposure and side effects. For opioid antagonists like naltrexone, various sustained-release and targeted delivery systems have been explored, including injectable polymer-based microspheres and nanoparticles. nih.govfreshstart.org.auopenaccessjournals.com
Nanocarriers: Due to its large size and molecular weight, this compound could potentially be encapsulated within nanocarriers like liposomes or polymeric nanoparticles. This strategy could be used to create a long-acting injectable formulation, bypassing the first-pass metabolism that affects orally administered naltrexone and potentially improving patient compliance. nih.govfreshstart.org.au
Targeted Systems: By functionalizing the surface of these nanocarriers with specific targeting ligands (e.g., antibodies), it may be possible to direct this compound to specific cell types or tissues, such as particular regions of the brain or inflamed tissues, further enhancing its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
